

stability of saxagliptin monohydrate under different storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **saxagliptin monohydrate**

Cat. No.: **B1264215**

[Get Quote](#)

Technical Support Center: Saxagliptin Monohydrate Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of **saxagliptin monohydrate** under various experimental and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for **saxagliptin monohydrate**?

A: For long-term stability, **saxagliptin monohydrate** pharmaceutical primary standards should be stored at 2-8°C. For general laboratory use, it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place[1]. The drug product is typically stored at controlled room temperature, 25°C (77°F), with excursions permitted to 15°-30°C (59°-86°F)[2].

Q2: Under which conditions is **saxagliptin monohydrate** known to be unstable?

A: Saxagliptin is labile and susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions[3][4]. Significant degradation is observed when the compound is exposed to acids, bases, and oxidizing agents[5]. It is generally stable under neutral hydrolytic,

photolytic (light), and thermolytic (heat) stress conditions[3][4]. However, some studies have shown degradation under dry heat and photolytic conditions as well[5].

Q3: What are the primary degradation products of saxagliptin?

A: Forced degradation studies have identified several degradation products. The main pathways involve hydrolysis and oxidation[3][4]. In solid dosage forms, key degradation products include a cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA)[6][7][8]. The formation of these products can be influenced by excipients and micro-environmental factors like pH[6][7][9]. A total of seven degradation products were identified in one comprehensive study under various stress conditions[3][4].

Q4: I am observing unexpected degradation in my saxagliptin sample. What are some potential causes?

A: Unexpected instability can arise from several factors:

- Contaminated Solvents or Reagents: Ensure high purity of all solvents and reagents used in your experiments.
- Incompatible Excipients: In formulated products, certain excipients can accelerate degradation. For instance, polyethylene glycol (PEG) can produce acidic degradation products like formic acid, which in turn affects saxagliptin's stability[6][7][9].
- Incorrect pH: The stability of saxagliptin is highly dependent on pH. Deviations from a neutral pH can lead to acid or base-catalyzed hydrolysis.
- Improper Storage: Exposure to high humidity, temperatures outside the recommended range, or strong light (despite general photostability) can contribute to degradation over time[2].

Q5: How can I monitor the stability of my saxagliptin sample?

A: A stability-indicating analytical method is required. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[5][10][11]. This method can separate the parent saxagliptin peak from its various degradation

products, allowing for accurate quantification of the drug's purity and the extent of its degradation.

Summary of Forced Degradation Studies

The following table summarizes the degradation of saxagliptin under various stress conditions as reported in the literature.

Stress Condition	Reagent/Parameters	Duration	Temperature	% Degradation	Reference
Acid Hydrolysis	1 M HCl	2 hours	80°C	8.73%	[12]
0.1 N HCl	2 hours	60°C	0.93%	[13]	
5 N HCl	24 hours	60°C	Significant	[14]	
Alkaline Hydrolysis	2 M NaOH	2 hours	80°C	7.64%	[12]
0.1 N NaOH	10 minutes	Ambient	Significant	[11]	
0.1 N NaOH	-	-	3.17%	[13]	
Oxidative	6% H ₂ O ₂	2 days	Room Temp	Stable	[12]
3% H ₂ O ₂	-	-	2.24%	[13]	
30% H ₂ O ₂	2 hours	60°C	Significant	[14]	
Thermal	Dry Heat	5 days	80°C	4.88%	[12]
Dry Heat	24 hours	105°C	Significant	[14]	
Photolytic	UV Light (≥360Wh/m ²)	6 days	30°C	5.27% (Total)	[12]
Sunlight & UV Light	7 days	-	Significant	[14]	
Humidity	90% RH	7 days	25°C	Significant	[14]

Note: "Significant" indicates that degradation was reported, but a specific percentage was not provided in the cited abstract.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

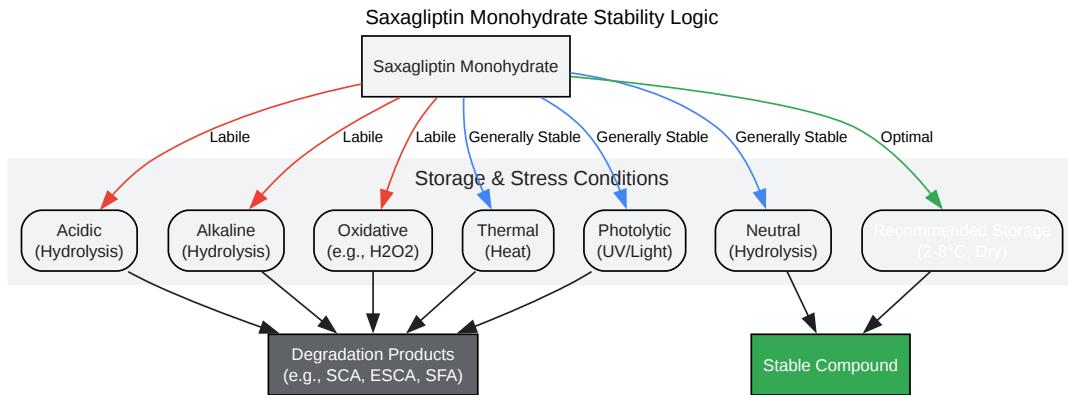
This protocol outlines a general procedure for investigating the stability of **saxagliptin monohydrate** under various stress conditions, as mandated by ICH guidelines.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

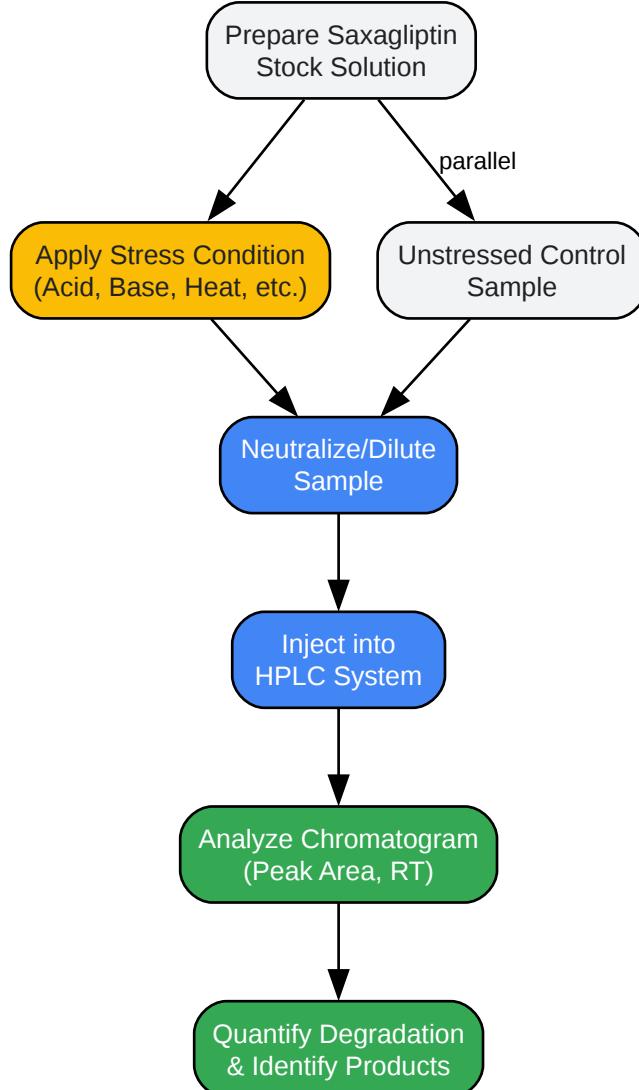
Methodology:

- **Preparation of Stock Solution:** Prepare a stock solution of saxagliptin in a suitable solvent like methanol or a methanol/water mixture.
- **Acid Hydrolysis:** Treat the stock solution with an acid (e.g., 0.1N to 1N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-24 hours)[11][13][14]. Neutralize the solution before analysis.
- **Alkaline Hydrolysis:** Treat the stock solution with a base (e.g., 0.1N to 1N NaOH) and incubate at room temperature or elevated temperature (e.g., 60°C) for a set time[14]. Neutralize the solution before analysis.
- **Oxidative Degradation:** Treat the stock solution with hydrogen peroxide (e.g., 3% to 30% H₂O₂) and keep at room temperature or 60°C for a specified duration[13][14].
- **Thermal Degradation:** Expose solid saxagliptin powder or a solution to dry heat in an oven (e.g., 80°C to 105°C) for several hours to days[14].
- **Photolytic Degradation:** Expose the drug substance (solid or in solution) to UV light and/or sunlight for an extended period (e.g., 7 days) in a photostability chamber[14].
- **Sample Analysis:** Following exposure, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method


This is a representative protocol for the quantitative analysis of saxagliptin and its degradation products.

Objective: To separate and quantify saxagliptin in the presence of its process-related impurities and degradation products.


Typical Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[11].
- Column: C18 or C8 column (e.g., Zorbax SB-C8, 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol)[11]. The ratio can be isocratic (e.g., 70:30 v/v) or a gradient program[3].
- Flow Rate: Typically 1.0 - 1.2 mL/min[10][11].
- Detection Wavelength: 210 nm or 225 nm[5][11][14].
- Column Temperature: Ambient or controlled (e.g., 25°C or 40°C)[5][14].
- Injection Volume: 10 μ L[14].

Visual Guides

Forced Degradation Experimental Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. rjtonline.org [rjtonline.org]
- 14. archives.ijper.org [archives.ijper.org]
- To cite this document: BenchChem. [stability of saxagliptin monohydrate under different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1264215#stability-of-saxagliptin-monohydrate-under-different-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com